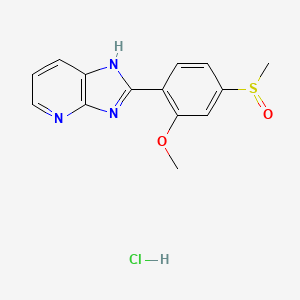
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrahydro-1H-2-benzophosphepinium ring system substituted with methyl and diphenyl groups The hexafluorophosphate anion provides stability to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate typically involves the following steps:
Formation of the Benzophosphepinium Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydro-1H-2-benzophosphepinium ring. This can be achieved through a series of condensation reactions under controlled conditions.
Substitution Reactions: The introduction of methyl and diphenyl groups is carried out through substitution reactions. These reactions often require the use of catalysts and specific reagents to ensure selective substitution.
Anion Exchange: The final step involves the exchange of the counterion with hexafluorophosphate. This is typically done using a hexafluorophosphate salt in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus metabolism is a factor.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, affecting their function. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,8-dimethyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate
- 2-methyl-5,5-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate
Uniqueness
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 5-position and the diphenyl groups at the 2-position contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54230-00-1 |
|---|---|
Molekularformel |
C23H24F6P2 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
5-methyl-2,2-diphenyl-1,3,4,5-tetrahydro-2-benzophosphepin-2-ium;hexafluorophosphate |
InChI |
InChI=1S/C23H24P.F6P/c1-19-16-17-24(21-11-4-2-5-12-21,22-13-6-3-7-14-22)18-20-10-8-9-15-23(19)20;1-7(2,3,4,5)6/h2-15,19H,16-18H2,1H3;/q+1;-1 |
InChI-Schlüssel |
OFFOMXKDDFPLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC[P+](CC2=CC=CC=C12)(C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


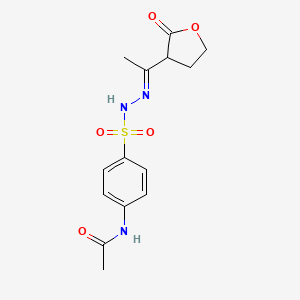


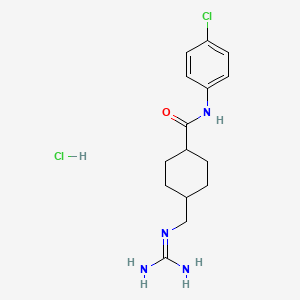


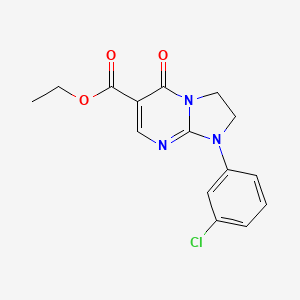

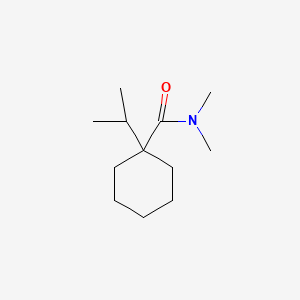

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

